Clopidogrel - 113665-84-2

Clopidogrel

Catalog Number: EVT-253092
CAS Number: 113665-84-2
Molecular Formula: C16H16ClNO2S
Molecular Weight: 321.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Clopidogrel, chemically known as methyl (2S)-6-[(2R,3R)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetyl]-5,5-dimethyl-1,3-thiazinane-4-carboxylate, is a synthetic compound belonging to the thienopyridine class of drugs. [] In scientific research, clopidogrel serves as a valuable tool for investigating platelet function, thrombosis mechanisms, and potential therapeutic targets for cardiovascular diseases. [, ] It acts as a potent inhibitor of platelet aggregation, particularly by targeting the P2Y12 receptor. [, , , , ]

Future Directions
  • Personalized medicine: Developing strategies for identifying individuals who are poor responders to clopidogrel and optimizing treatment based on genetic and clinical factors. [, , ]
  • Overcoming drug resistance: Investigating novel approaches to enhance clopidogrel efficacy in resistant patients, potentially through alternative dosing regimens or combination therapies. [, , ]
  • Exploring new therapeutic targets: Identifying and characterizing novel molecular targets involved in platelet activation and thrombosis that could lead to the development of next-generation antiplatelet therapies. []
  • Developing non-invasive monitoring tools: Improving methods for assessing platelet function and clopidogrel response in real-time, potentially using biomarkers or imaging techniques. [, ]

Compound Description: Aspirin, also known as acetylsalicylic acid, is a non-steroidal anti-inflammatory drug (NSAID) commonly used as an antiplatelet agent. It works by inhibiting the cyclooxygenase (COX) enzyme, which is involved in the production of thromboxane A2 (TXA2), a potent mediator of platelet aggregation [, , , , , , , , , , , , , ].

Relevance: Aspirin is frequently co-administered with Clopidogrel in dual antiplatelet therapy to prevent cardiovascular events. Both compounds inhibit platelet aggregation, albeit through different mechanisms. Aspirin targets the COX enzyme, while Clopidogrel acts on the P2Y12 receptor. [, , , , , , , , , , , , , ].

Ticlopidine

Compound Description: Ticlopidine is another thienopyridine antiplatelet agent, similar in structure and mechanism to Clopidogrel. It also acts by irreversibly blocking the P2Y12 receptor on platelets, preventing ADP-induced platelet activation and aggregation [, ].

Compound Description: Prasugrel is a newer generation thienopyridine antiplatelet drug. Like Clopidogrel, it irreversibly inhibits the P2Y12 receptor on platelets []. Prasugrel exhibits faster and more potent platelet inhibition compared to Clopidogrel due to its more efficient metabolic activation [].

Compound Description: Ticagrelor represents a novel class of antiplatelet agents called cyclopentyl-triazolo-pyrimidines. It directly and reversibly inhibits the P2Y12 receptor on platelets, without requiring metabolic activation [].

Relevance: Although chemically distinct from Clopidogrel, Ticagrelor shares the same target, the P2Y12 receptor, for inhibiting platelet aggregation. Unlike Clopidogrel, Ticagrelor's reversible binding and lack of metabolic activation result in faster onset and offset of action and potentially more consistent platelet inhibition. [].

2-Oxo-Clopidogrel

Compound Description: 2-Oxo-Clopidogrel is the primary metabolite formed during Clopidogrel's metabolic activation pathway. It is a thiolactone metabolite that undergoes further transformation to produce the active thiol metabolite of Clopidogrel [].

Relevance: 2-Oxo-Clopidogrel is a crucial intermediate in the bioactivation of Clopidogrel. While not directly active as an antiplatelet agent, its formation and subsequent conversion are essential for Clopidogrel's therapeutic effect [].

Active Thiol Metabolite of Clopidogrel

Compound Description: This unnamed metabolite is the final active form of Clopidogrel, responsible for its antiplatelet activity. It is generated through a two-step enzymatic conversion of Clopidogrel, with 2-oxo-Clopidogrel as the intermediate []. This thiol metabolite irreversibly binds to the P2Y12 receptor on platelets, leading to sustained inhibition of platelet aggregation [, ].

Relevance: This metabolite represents the active form of Clopidogrel, directly responsible for its therapeutic effect in inhibiting platelet aggregation by irreversibly binding to the P2Y12 receptor. The efficacy of Clopidogrel is directly related to the formation and concentration of this active thiol metabolite [, ].

Cilostazol

Compound Description: Cilostazol is a medication that acts as both a phosphodiesterase 3 inhibitor and an antiplatelet agent. It exerts its antiplatelet effects by inhibiting platelet aggregation and promoting vasodilation. Cilostazol has been explored as an alternative or adjunctive treatment option in patients with cardiovascular disease, particularly in East Asian populations where the prevalence of the CYP2C19 loss-of-function allele, which affects Clopidogrel metabolism, is higher [].

Relevance: While Cilostazol and Clopidogrel both exhibit antiplatelet activity, they differ in their mechanisms. Cilostazol's unique properties, including its pleiotropic effects on endothelial function and vascular remodeling, make it a potential alternative to Clopidogrel, especially in specific patient populations, such as those with diabetes or those carrying the CYP2C19 loss-of-function allele [].

Classification

Clopidogrel is classified as an antiplatelet agent and falls under the category of P2Y12 receptor antagonists. It specifically inhibits the P2Y12 receptor on platelets, which plays a significant role in platelet activation and aggregation.

Synthesis Analysis

The synthesis of Clopidogrel has undergone various improvements over the years, focusing on efficiency and yield. The most common synthetic route involves several key steps:

  1. Starting Material: The synthesis typically begins with L-2-chlorophenylglycine.
  2. Methyl Ester Formation: L-2-chlorophenylglycine is reacted with methanol to form L-2-chlorophenylglycine methyl ester.
  3. Chiral Resolution: This intermediate is treated with L-(+)-tartaric acid to yield S-(+)-chlorophenylglycine methyl ester.
  4. Formation of Thienopyridine Derivative: The next step involves reacting the resolved product with 2-(2-thienyl)-ethanol-p-toluenesulfonate to produce 2-chlorophenyl-2-thienylethylamine methyl acetate hydrochloride, which undergoes further reactions to close the ring and yield Clopidogrel.
  5. Final Salification: The final product is then treated with sulfuric acid to obtain Clopidogrel bisulfate .

These procedures have been optimized for industrial applications, achieving yields exceeding 90% in several steps while maintaining high optical purity.

Molecular Structure Analysis

Clopidogrel has the following molecular formula: C16H16ClN1O2SC_{16}H_{16}ClN_{1}O_{2}S. Its structure includes a thienopyridine core, which is essential for its pharmacological activity.

Structural Features

  • Thienopyridine Ring: This bicyclic structure contributes to its ability to inhibit platelet aggregation.
  • Chiral Center: Clopidogrel exists as two enantiomers (R and S), but only the S-enantiomer exhibits significant antiplatelet activity.
  • Functional Groups: It contains a chloride atom, a methyl ester group, and a sulfonate group that are critical for its interaction with biological targets.

Spectroscopic Data

  • Mass Spectrometry: The molecular ion peak appears at m/z = 322.
  • Nuclear Magnetic Resonance: Characteristic peaks observed in proton NMR include signals indicative of aromatic protons and aliphatic protons, confirming the structure .
Chemical Reactions Analysis

Clopidogrel undergoes various chemical reactions during its synthesis:

  1. Esterification: The formation of the methyl ester from L-2-chlorophenylglycine involves an esterification reaction with methanol.
  2. Nucleophilic Substitution: In the formation of the thienopyridine derivative, nucleophilic substitution reactions are crucial for introducing functional groups.
  3. Acid-Base Reactions: The final salification step involves acid-base reactions where sulfuric acid protonates the compound to form Clopidogrel bisulfate.

These reactions are conducted under controlled conditions to optimize yield and purity .

Mechanism of Action

Clopidogrel functions as an irreversible antagonist of the P2Y12 receptor on platelets. Upon administration, it is metabolized into an active thiol metabolite, which covalently binds to cysteine residues on the P2Y12 receptor. This binding prevents adenosine diphosphate (ADP) from activating the receptor, leading to reduced platelet activation and aggregation.

Key Mechanistic Insights

  • Irreversible Binding: The irreversible nature of Clopidogrel's action means that its effects persist even after the drug has been cleared from circulation.
  • Metabolism: The conversion to its active form is primarily mediated by cytochrome P450 enzymes, highlighting genetic variability in patient responses due to polymorphisms in these enzymes .
Physical and Chemical Properties Analysis

Clopidogrel exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 321.85 g/mol.
  • Melting Point: Ranges between 171°C and 176°C.
  • Solubility: Clopidogrel is sparingly soluble in water but more soluble in organic solvents like methanol and dichloromethane.
  • Stability: It is stable under standard storage conditions but sensitive to moisture and light .
Applications

Clopidogrel's primary application lies in its use as an antiplatelet agent in clinical settings:

  1. Cardiovascular Disease Management: Widely used in patients with acute coronary syndrome or those undergoing stent placement to prevent thrombotic events.
  2. Post-Surgical Use: Often prescribed following surgeries such as coronary artery bypass grafting or percutaneous coronary interventions.
  3. Combination Therapy: Frequently used in conjunction with aspirin for dual antiplatelet therapy, enhancing therapeutic efficacy against clot formation .
Metabolic Activation Pathways of Clopidogrel

Hepatic Bioactivation via Cytochrome P450 Isoforms

Approximately 15% of ingested clopidogrel undergoes hepatic bioactivation through a two-step oxidative process catalyzed by cytochrome P450 (CYP) enzymes. This pathway generates the active thiol metabolite (clopi-H4), which irreversibly inhibits the platelet P2Y12 receptor, thereby preventing ADP-mediated platelet aggregation. The remaining 85–90% is hydrolyzed to inactive carboxylic acid derivatives by carboxylesterases, representing a significant metabolic shunt limiting drug bioavailability [1] [4].

Role of CYP2C19 in Two-Step Oxidative Metabolism

CYP2C19 serves as the principal enzyme governing both oxidative steps in clopidogrel activation:

  • Step 1: Conversion of clopidogrel to the intermediate metabolite 2-oxo-clopidogrel
  • Step 2: Transformation of 2-oxo-clopidogrel to the active thiol metabolite (clopi-H4)

In vitro studies using human liver microsomes and recombinant CYP isoforms demonstrate that CYP2C19 contributes substantially to both steps, accounting for ~45% of the first oxidation and ~21% of the second [9]. This centrality is further evidenced by pharmacogenomic studies where carriers of loss-of-function alleles (*2, *3, *4, *5, *8) exhibit:

  • 32% reduction in active metabolite exposure (AUC0–24)
  • Diminished platelet inhibition (30–40% higher aggregation scores)
  • 1.5–3.5-fold increased risk of stent thrombosis and major adverse cardiovascular events [1] [10]

Conversely, gain-of-function alleles (*17) correlate with enhanced metabolite generation and bleeding risk due to ultrarapid metabolism [5]. A gene-dose effect exists, where homozygous carriers of *2 exhibit more profound metabolic deficiencies than heterozygotes [5] [10].

Table 1: Impact of CYP2C19 Genotype on Clopidogrel Pharmacokinetics/Pharmacodynamics

CYP2C19 PhenotypeGenotypeActive Metabolite AUCPlatelet AggregationClinical Risk
Ultrarapid Metabolizer17/17↑↑↑ (150-200% normal)Markedly reducedBleeding events
Extensive Metabolizer1/1Normal (Reference)Therapeutic rangeBaseline risk
Intermediate Metabolizer1/2, 1/3↓ (30-50% normal)Moderately increased↑ Ischemic events
Poor Metabolizer2/2, 3/3↓↓ (55-75% normal)Severely increased↑↑ Thrombotic risk

Contributions of CYP3A4, CYP2B6, and CYP1A2 to Active Metabolite Formation

While CYP2C19 is predominant, multiple CYP isoforms contribute redundantly to clopidogrel activation:

  • CYP1A2 and CYP2B6: Primarily catalyze the initial oxidation to 2-oxo-clopidogrel. Relative activity: CYP1A2 > CYP2B6 > CYP2C19 for step 1 [9]
  • CYP3A4/5 and CYP2C9: Major contributors to the second oxidation step. CYP3A4 alone accounts for ~39% of 2-oxo-clopidogrel conversion to clopi-H4 [1] [9]
  • CYP2B6: Participates significantly in both steps, particularly step 2 where it demonstrates high catalytic efficiency [3] [9]

This enzymatic redundancy explains why CYP2C19 polymorphisms alone account for only 5–12% of response variability [4]. Drug interactions modulating these isoforms significantly impact clopidogrel efficacy:

  • CYP3A4 inhibitors (e.g., verapamil, ketoconazole) reduce active metabolite formation by 30–40% [1]
  • CYP3A4 inducers (e.g., rifampin) accelerate activation, enhancing antiplatelet effects [3]
  • Atorvastatin (CYP3A4 substrate) shows controversial interaction data, with some studies reporting reduced metabolite generation [1]

Competing Inactivation Pathways: Carboxylesterase 1-Mediated Hydrolysis

Carboxylesterase 1 (CES1) represents the dominant inactivation pathway, hydrolyzing ~85% of absorbed clopidogrel to inactive clopidogrel carboxylic acid (SR26334) before hepatic oxidation occurs [2] [4]. Crucially, CES1 also inactivates the intermediate (2-oxo-clopidogrel → 2-oxo-clopidogrel carboxylate) and active metabolites (clopi-H4 → clopi-H4 carboxylate), thereby regulating net antiplatelet bioavailability [2] [8].

Genetic variants significantly alter CES1 catalytic efficiency:

  • G143E (rs71647871): Complete loss-of-function mutation impairing hydrolysis by >90%
  • D260fs (rs71647872): Frameshift mutation causing truncated nonfunctional protein
  • S75N (rs2307240): Associated with 30% reduced hydrolysis, enhanced antiplatelet response, and lower cardiovascular event rates (OR=0.31–0.37 for ischemic events) [6] [8]

Table 2: CES1 Genetic Variants and Functional Impact on Clopidogrel Metabolism

CES1 VariantFunctional ConsequenceClopidogrel Carboxylate FormationActive Metabolite Exposure
Wild-type (G143/D260/S75)Normal hydrolysisReference levelBaseline
G143ENear-complete loss of activity↓↓↓ (>90% reduction)↑↑↑ (3.5-fold increase)
D260fsEnzyme truncation (inactive)↓↓↓ (>95% reduction)↑↑↑ (4-fold increase)
S75NPartial loss of function↓ (30% reduction)↑ (1.6-fold increase)

Pharmacological CES1 inhibition similarly modulates pharmacokinetics:

  • In vitro: Co-incubation with bis(4-nitrophenyl) phosphate (BNPP) increases clopi-H4 AUC by >100% [2] [8]
  • Ethanol: Inhibits CES1-mediated hydrolysis (IC50=161 mM for clopidogrel; 6 mM for 2-oxo-clopidogrel), increasing plasma clopidogrel (91%) and clopi-H4 (22%) concentrations via transesterification [8]
  • Clinical relevance: CES1 polymorphisms may explain 20–31% of pharmacokinetic variability unrelated to CYP enzymes [4] [6]

Figure: Competing Metabolic Fates of Clopidogrel in Hepatocytes

Clopidogrel  │  ├─ CES1 Hydrolysis (85–90%) → Inactive Carboxylic Acid Metabolites (SR26334)  │  └─ CYP450 Oxidation (10–15%)  │  ├─ Step 1: CYP1A2/2B6/2C19 → 2-Oxo-clopidogrel  │   │  │   ├─ CES1 Hydrolysis → Inactive 2-Oxo-carboxylate  │   │  │   └─ Step 2: CYP2B6/2C9/2C19/3A4 → Clopi-H4 (Active Thiol Metabolite)  │       │  │       └─ CES1 Hydrolysis → Inactive Clopi-H4 Carboxylate  

This intricate balance between oxidative activation and hydrolytic inactivation underscores why both CYP and CES1 polymorphisms collectively determine clopidogrel response. Emerging evidence suggests CES1 genotyping could complement CYP2C19 testing for personalized antiplatelet therapy [6] [8].

Properties

CAS Number

113665-84-2

Product Name

Clopidogrel

IUPAC Name

methyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate

Molecular Formula

C16H16ClNO2S

Molecular Weight

321.8 g/mol

InChI

InChI=1S/C16H16ClNO2S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14/h2-5,7,9,15H,6,8,10H2,1H3/t15-/m0/s1

InChI Key

GKTWGGQPFAXNFI-HNNXBMFYSA-N

SMILES

COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3

Solubility

15.1 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

clopidogrel
clopidogrel besilate
clopidogrel besylate
clopidogrel bisulfate
clopidogrel hydrochloride
Clopidogrel Mepha
clopidogrel napadisilate
clopidogrel Sandoz
clopidogrel, (+)(S)-isomer
clopidogrel-Mepha
Iscover
PCR 4099
PCR-4099
Plavix
SC 25989C
SC 25990C
SR 25989

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3

Isomeric SMILES

COC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.